molecular formula C14H13N3O2S B2417711 N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide CAS No. 1448134-52-8

N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide

Cat. No.: B2417711
CAS No.: 1448134-52-8
M. Wt: 287.34
InChI Key: KPKKFQDHXVZKDC-UHFFFAOYSA-N
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Description

N-(2-(3-(Thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide is a synthetic chemical compound featuring a unique molecular hybrid of pyrazole, thiophene, and furan heterocycles. This specific architecture places it within a class of compounds that are extensively investigated in agrochemical and pharmaceutical research for their potential biological activities. Compounds incorporating pyrazole-carboxamide scaffolds have been demonstrated to exhibit significant fungicidal activity. Research on related structures indicates a mechanism of action that may involve the disruption of mitochondrial function in fungal pathogens, potentially by inhibiting key enzymes in the respiratory chain such as succinate dehydrogenase (Complex II) . Furthermore, molecular hybrids containing both pyrazole and furan rings have shown promise in agricultural applications, displaying herbicidal and broad-spectrum antifungal properties in biological screenings . The furan moiety, as an electron-rich heterocycle, can enhance interactions with biological targets and may improve the compound's solubility and bioavailability . This product is intended for research purposes only, making it a valuable tool for scientists exploring new agrochemical agents, investigating structure-activity relationships (SAR) of heterocyclic compounds, or studying novel modes of action against plant pathogens . It is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S/c18-14(12-3-1-9-19-12)15-6-8-17-7-5-11(16-17)13-4-2-10-20-13/h1-5,7,9-10H,6,8H2,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPKKFQDHXVZKDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NCCN2C=CC(=N2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the pyrazole ring, followed by the introduction of the thiophene moiety, and finally the attachment of the furan-2-carboxamide group. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions and purification methods is crucial to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its electronic properties.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Target Enzymes

N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide primarily targets enzymes such as:

  • Urease
  • Acetylcholinesterase (AChE)
  • Butyrylcholinesterase (BChE)

Mode of Action

The compound acts by inhibiting the activity of these enzymes, which can lead to significant biochemical changes within the cholinergic system. This inhibition affects neurotransmitter levels, potentially influencing various physiological processes.

Scientific Research Applications

This compound has several important applications across different scientific disciplines:

Medicinal Chemistry

  • Anti-inflammatory Activity : Studies have shown that derivatives similar to this compound exhibit significant anti-inflammatory properties. For example, in vivo studies indicated potent inhibition of carrageenan-induced paw edema in animal models.
  • Antimicrobial Properties : The compound has demonstrated effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents.
  • Anticancer Potential : Preliminary research suggests that the compound may have anticancer activity, warranting further investigation into its mechanisms and efficacy against specific cancer cell lines.

Organic Synthesis

This compound serves as a valuable building block in organic synthesis, facilitating the creation of more complex molecules through various chemical reactions such as oxidation and reduction.

Materials Science

The unique electronic properties imparted by the thiophene and furan rings make this compound suitable for applications in developing new materials with specific optical or electronic characteristics.

Synthesis Routes

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Pyrazole Ring : This can be achieved through reactions involving hydrazine and appropriate carbonyl compounds.
  • Introduction of the Thiophene Moiety : Cross-coupling reactions are often utilized for this step.
  • Amidation Reaction : The final product is formed by reacting the intermediate with furan carboxylic acid under amide bond-forming conditions.

Industrial Production Methods

For industrial-scale production, optimization of synthetic routes is essential to maximize yield and minimize costs. Techniques such as continuous flow reactors may be employed to enhance efficiency.

Mechanism of Action

The mechanism of action of N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the functional groups present in the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules that feature thiophene, pyrazole, or furan rings. Examples include:

    Thiophene derivatives: Known for their electronic properties and use in materials science.

    Pyrazole derivatives: Often used in medicinal chemistry for their biological activities.

    Furan derivatives: Utilized in organic synthesis and as building blocks for more complex molecules.

Uniqueness

N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide is unique due to its combination of three different heterocyclic rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a furan ring, a pyrazole moiety, and a thiophene ring, which contribute to its unique chemical properties. The molecular structure can be represented as follows:

C12H12N4O2S\text{C}_{12}\text{H}_{12}\text{N}_4\text{O}_2\text{S}

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrazole Ring : This can be achieved through the reaction of hydrazine with appropriate carbonyl compounds.
  • Introduction of the Thiophene Ring : Cross-coupling reactions, such as Suzuki or Stille coupling, are employed.
  • Amidation Reaction : The furan carboxylic acid is reacted with the amine derived from the pyrazole to form the final carboxamide product.

Anti-inflammatory Activity

Research indicates that compounds with similar structures exhibit significant anti-inflammatory properties. For instance:

  • In Vivo Studies : A study demonstrated that derivatives similar to this compound showed remarkable inhibition of carrageenan-induced paw edema in rats, suggesting potent anti-inflammatory effects comparable to standard treatments like diclofenac sodium .

Anticancer Potential

Preliminary studies have indicated that this compound may also possess anticancer properties:

  • Mechanism of Action : The compound may exert its effects by modulating specific signaling pathways involved in cancer cell proliferation and apoptosis. It is hypothesized to interact with key molecular targets such as COX enzymes, which are often implicated in tumorigenesis .

Case Study 1: Anti-inflammatory Efficacy

In a recent study published by Sivaramakarthikeyan et al., various pyrazole derivatives were evaluated for their anti-inflammatory activity. Among them, this compound exhibited an IC50 value indicative of strong anti-inflammatory potential, outperforming many existing non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Study 2: Safety Profile

Further investigations into the safety profile revealed minimal degenerative changes in vital organs (stomach, liver, kidneys) during histopathological evaluations in treated animals, indicating that the compound may have a favorable safety profile compared to traditional NSAIDs .

The biological activity of this compound is believed to involve:

  • COX Inhibition : The compound may selectively inhibit COX enzymes, leading to reduced prostaglandin synthesis and subsequent inflammation.
  • Cell Signaling Modulation : It could modulate pathways related to cell survival and apoptosis in cancer cells.

Q & A

Q. What are the established synthetic routes for preparing N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide, and how are intermediates characterized?

A common approach involves coupling a furan-2-carboxamide derivative with a pyrazole-thiophene intermediate. For example:

  • Step 1 : Synthesize 3-(thiophen-2-yl)-1H-pyrazole via cyclocondensation of thiophene-2-carbaldehyde with hydrazine derivatives.
  • Step 2 : React the pyrazole with a bromoethyl linker (e.g., 1,2-dibromoethane) to form the ethyl-pyrazole intermediate.
  • Step 3 : Couple this intermediate with furan-2-carboxylic acid chloride under reflux in acetonitrile (3–24 hours) .
    Characterization : Use ¹H/¹³C NMR to confirm amide bond formation (δ ~12 ppm for NH-C=O) and IR for C=O (~1670 cm⁻¹) and C=S (~1240 cm⁻¹) stretches .

Q. How can the molecular structure of this compound be confirmed experimentally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example:

  • Grow crystals via slow evaporation of acetonitrile or chloroform/methanol.
  • Refine the structure using SHELXL (e.g., planar amide conformation, dihedral angles between aromatic rings) .
  • Validate bond lengths (e.g., C=O: ~1.22 Å, C-S: ~1.67 Å) against literature values .

Q. What analytical techniques are used to assess purity and stability?

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to confirm purity ≥95% .
  • TGA/DSC : Evaluate thermal stability (decomposition temperature >200°C indicates suitability for high-temperature reactions) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize biological activity?

Modify substituents on the pyrazole, thiophene, or furan moieties:

  • Pyrazole substitution : Replace the ethyl linker with propyl or branched chains to enhance lipophilicity .
  • Thiophene modification : Introduce electron-withdrawing groups (e.g., -NO₂) to alter π-π stacking interactions with biological targets .
  • Furan replacement : Test thiophene-2-carboxamide analogs to compare binding affinity in enzymatic assays (e.g., anthrax lethal factor inhibition) .
    Validation : Perform in vitro IC₅₀ assays and correlate results with docking scores (AutoDock Vina) .

Q. What strategies improve synthetic yield and scalability?

  • Catalyst optimization : Use DMAP (4-dimethylaminopyridine) to accelerate amide coupling .
  • Solvent selection : Replace acetonitrile with 1,4-dioxane for higher boiling points and reduced side reactions .
  • Workflow : Employ continuous flow chemistry for intermediates prone to degradation .

Q. How can computational methods guide target identification?

  • Molecular docking : Use the compound’s X-ray structure (from SHELXL refinement) to dock against proteins like DNA polymerase or profilin-like proteins. Focus on hydrogen bonds with catalytic residues (e.g., Lys123 in DNA polymerase) .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (GROMACS) to prioritize targets .

Q. How are solubility and formulation challenges addressed for in vivo studies?

  • Co-crystallization : Use sulfonic acid co-formers (e.g., 4-sulfamoylphenyl) to enhance aqueous solubility via hydrogen bonding .
  • Nanoparticle encapsulation : Load the compound into PLGA nanoparticles (75–150 nm) for sustained release .

Q. How to resolve contradictions in biological activity data?

  • Case example : If a derivative shows high in vitro activity but poor in vivo efficacy:
    • Validate assay conditions (e.g., serum protein binding via ultrafiltration with 2–4% HSA) .
    • Check metabolic stability (LC-MS/MS to identify degradation products in liver microsomes) .

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